molecular formula C10H12N2O2 B180525 ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate CAS No. 147740-01-0

ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate

Cat. No.: B180525
CAS No.: 147740-01-0
M. Wt: 192.21 g/mol
InChI Key: PCBKEVNPKSZQFU-UHFFFAOYSA-N
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Description

Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid . This reaction facilitates the formation of the fused ring system. The reaction conditions often include:

    Temperature: Room temperature to 80°C

    Solvent: Dichloromethane or ethanol

    Catalyst: Trifluoracetic acid

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its solubility and potential for further chemical modifications.

Properties

IUPAC Name

ethyl 5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-14-10(13)12-6-8-4-3-5-11-9(8)7-12/h3-5H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBKEVNPKSZQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC2=C(C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596813
Record name Ethyl 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147740-01-0
Record name Ethyl 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7.7 g (35 mmol) of 2-(N-ethoxycarbonyl-N-propargylaminomethyl)-pyrimidine are refluxed for 40 hours in 150 ml of xylene. The mixture is concentrated, and the residue is recrystallised from ligroin.
Name
2-(N-ethoxycarbonyl-N-propargylaminomethyl)-pyrimidine
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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